N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
The compound “N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide” is likely to be an organic compound. Based on its name, it contains functional groups such as amide, nitro, and benzothiophene .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or other standard organic chemistry procedures .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction, NMR, and IR spectroscopy .Scientific Research Applications
- Researchers explore Fo24’s interactions with biological targets, aiming to develop new therapies for various diseases .
Medicinal Chemistry and Pharmaceuticals
Neurodegenerative Disease Treatment
Crystallography and Structural Studies
Mechanism of Action
Target of Action
The compound N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide has been identified to interact with several potential targets. These include mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival .
Biochemical Pathways
The targets of N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide are involved in several biochemical pathways. These pathways are associated with cancer, and their alteration can lead to changes in cell growth and proliferation . The compound’s interaction with these targets can therefore affect these pathways and their downstream effects .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound and its ability to reach its targets .
Result of Action
The interaction of N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide with its targets can lead to molecular and cellular effects. For instance, the inhibition of these targets can result in decreased cell growth and proliferation . The exact molecular and cellular effects of the compound’s action are still under investigation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . More research is needed to fully understand how these environmental factors influence the compound’s action .
properties
IUPAC Name |
N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F2N2O3S/c16-9-1-3-12(11(17)7-9)18-15(20)14-6-8-5-10(19(21)22)2-4-13(8)23-14/h1-7H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGCAPPWEFOFQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-nitro-1-benzothiophene-2-carboxamide |
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